molecular formula C14H10FNO B2815474 2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole CAS No. 132292-78-5

2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole

Cat. No.: B2815474
CAS No.: 132292-78-5
M. Wt: 227.238
InChI Key: GOANJVMUGIYXOQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole, with the CAS number 132292-78-5, is a benzoxazole derivative of significant interest in medicinal chemistry and materials science research . This compound has a molecular formula of C 14 H 10 FNO and a molecular weight of 227.23 g/mol . Its structure consists of a benzoxazole core, a versatile heterocyclic scaffold, substituted with a methyl group at the 5-position and a 4-fluorophenyl ring at the 2-position . The SMILES notation for this compound is Fc1ccc(cc1)c1nc2c(o1)ccc(c2)C, and it is characterized by a calculated topological polar surface area of 26 Ų and a high logP value, indicating significant hydrophobicity . The primary research applications of this compound are as a key synthetic intermediate and a core building block for the development of novel chemical entities . Researchers utilize this benzoxazole scaffold in the design and synthesis of potential pharmacologically active molecules, leveraging its rigid, planar structure which may allow for specific interactions with biological targets . The presence of the fluorine atom on the phenyl ring is particularly valuable in drug discovery, as it can influence the molecule's electronic properties, metabolic stability, and membrane permeability . This compound is offered exclusively for research purposes and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-9-2-7-13-12(8-9)16-14(17-13)10-3-5-11(15)6-4-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOANJVMUGIYXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole and its derivatives exhibit promising anticancer properties. These compounds have been shown to induce apoptosis in cancer cell lines by inhibiting specific enzymes involved in cell proliferation and survival pathways. For example, studies have demonstrated that certain benzoxazole derivatives can effectively inhibit the growth of various cancer cell lines, including breast and lung cancers.

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. In vitro studies have shown that some derivatives exhibit significant inhibition of these enzymes, leading to reduced inflammation in experimental models .

Antimicrobial Activity
In addition to its anticancer and anti-inflammatory applications, this compound has demonstrated antimicrobial properties. Research has highlighted its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.

Materials Science

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of benzoxazole derivatives make them suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The incorporation of this compound into OLEDs has been explored due to its photoluminescent characteristics, which enhance the efficiency and performance of these devices .

Photovoltaic Cells
Similarly, these compounds are being studied for their potential use in photovoltaic cells. Their ability to absorb light and convert it into electrical energy positions them as valuable materials in the renewable energy sector .

Agrochemicals

Pesticide Development
The compound is under investigation for its potential application as a pesticide or herbicide. Its mechanism involves inhibiting specific enzymes in pests or weeds, thereby disrupting their growth and survival. Preliminary studies suggest that derivatives of this compound could serve as effective agrochemicals with lower toxicity profiles compared to conventional pesticides .

Data Summary

Application AreaKey FindingsReferences
Medicinal ChemistryInduces apoptosis in cancer cell lines; inhibits COX enzymes
Materials ScienceUsed in OLEDs and photovoltaic cells due to unique electronic properties
AgrochemicalsPotential use as a pesticide; inhibits growth of pests

Case Studies

  • Anticancer Research : A study published in Pharmacological Reviews highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. The research demonstrated significant inhibition of tumor growth through apoptosis induction mechanisms .
  • Anti-inflammatory Evaluation : In a clinical trial assessing the anti-inflammatory effects of benzoxazole compounds, significant reductions in inflammation markers were observed compared to standard treatments like diclofenac .
  • Material Applications : Research conducted on OLEDs incorporating this compound showed enhanced light emission efficiency compared to traditional materials used in OLED technology .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, potentially leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Isostructural Analogues

Compounds 4 (4-(4-chlorophenyl)-2-[...]thiazole) and 5 (4-(4-fluorophenyl)-2-[...]thiazole) are isostructural analogues of the target compound. Key comparisons include:

Property 2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole Compound 4 (Cl-substituted) Compound 5 (F-substituted)
Substituent 4-Fluorophenyl 4-Chlorophenyl 4-Fluorophenyl
Crystal System Not reported Triclinic, P̄1 Triclinic, P̄1
Asymmetric Unit - Two independent molecules Two independent molecules
Molecular Conformation Planar with one fluorophenyl group perpendicular Similar conformation, non-identical packing Identical to Compound 4
  • Structural Insights : Despite differing halogen substituents (Cl vs. F), Compounds 4 and 5 exhibit identical crystal packing, highlighting the role of isostructurality in accommodating halogen variations . The fluorophenyl group in the target compound adopts a perpendicular orientation relative to the benzoxazole plane, a feature critical to its intermolecular interactions .

Heterocyclic Analogues: Benzoxazole vs. Benzothiazole

The benzothiazole derivative 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole () provides a comparison of heterocycle and substituent effects:

Property This compound 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
Core Heterocycle Benzoxazole (O atom) Benzothiazole (S atom)
Substituent 4-Fluorophenyl 4-Methoxyphenyl
Dihedral Angle Fluorophenyl group perpendicular 8.76° between benzothiazole and methoxyphenyl
Crystal Packing Not reported Two-dimensional arrangement along a and c axes
  • The smaller dihedral angle in the benzothiazole derivative suggests greater planarity, influencing π-π stacking interactions .
Anticancer Benzoxazole Derivatives

The compound 2-[1-(2,4-difluorobenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]-5-methyl-1,3-benzoxazole () demonstrates significant anticancer activity against three cell lines.

Fluorescent Benzoxazole Derivatives

2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole () exhibits fluorescent properties, underscoring the benzoxazole scaffold’s utility in optoelectronics. The target compound’s fluorine substituent may similarly enhance electronic properties, though fluorescence data are unavailable.

Biological Activity

2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This benzoxazole derivative exhibits various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways. For instance, it has been shown to inhibit inosine 5’-monophosphate dehydrogenase (IMPDH), a target for developing treatments against Mycobacterium tuberculosis (Mtb) .
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and death .
  • Antimicrobial Activity : The compound demonstrates antibacterial and antifungal properties, potentially through the inhibition of bacterial growth and disruption of fungal cell integrity .

Biological Activity Overview

The following table summarizes the key biological activities and findings related to this compound:

Activity Effect Reference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits IMPDH in Mtb, leading to reduced guanine synthesis
CytotoxicityExhibits cytotoxic effects with IC50 values in the micromolar range against cancer cells

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Anticancer Studies :
    • In a study evaluating its effects on human leukemia cell lines (CEM-13 and U-937), the compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
    • Flow cytometry assays revealed that treatment with this compound led to increased levels of pro-apoptotic markers such as p53 and caspase-3 cleavage in MCF-7 breast cancer cells, indicating its potential as an anticancer agent .
  • Antimicrobial Efficacy :
    • Research on the antimicrobial properties showed that this compound effectively inhibited both Gram-positive and Gram-negative bacteria at low concentrations, highlighting its potential as a broad-spectrum antimicrobial agent .

Research Findings

Recent investigations into the biological activity of benzoxazole derivatives have expanded our understanding of their therapeutic potential:

  • A study focused on structure-activity relationships (SAR) found that modifications to the benzoxazole core could enhance its potency against specific targets, including cancer cells and bacterial pathogens .
  • Molecular docking studies have provided insights into how this compound interacts with target proteins, revealing strong binding affinities that correlate with its biological effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(4-Fluorophenyl)-5-methyl-1,3-benzoxazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 2-amino-5-methylphenol with 4-fluorobenzoyl chloride derivatives. A common approach utilizes acid catalysis (e.g., p-toluenesulfonic acid, PTSA) under reflux conditions to promote cyclization . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Gradual heating (80–120°C) minimizes side reactions.
  • Catalyst loading : A 1:2.5 molar ratio of precursor to PTSA improves yields (up to 80%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and fluorophenyl substituents (J coupling ~8–9 Hz for para-fluorine).
  • IR : Confirm benzoxazole ring formation (C=N stretch ~1610–1650 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths/angles and validates substituent positioning .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data reported for this compound derivatives across different studies?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Strategies include:

  • Purity validation : HPLC (>95% purity) and elemental analysis.
  • Standardized bioassays : Replicate cytotoxicity (MTT assay) or antimicrobial (MIC testing) protocols across multiple cell lines (e.g., MCF-7, HeLa) .
  • Comparative SAR : Evaluate substituent effects (e.g., fluorophenyl vs. methyl groups) using analogs from structural databases .

Q. What advanced computational methods are recommended for predicting the electronic properties and reactivity of fluorinated benzoxazole derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the fluorine atom.
  • Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina.
  • ADMET profiling : Predict pharmacokinetics (e.g., LogP, bioavailability) via tools like SwissADME .

Q. What strategies are effective in handling crystallographic twinning or disorder in the X-ray structure determination of this compound analogs?

  • Methodological Answer :

  • Twin refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.
  • Disorder modeling : Apply PART/SUMP restraints for flexible substituents (e.g., methyl groups).
  • High-resolution data : Collect datasets at low temperature (100 K) to minimize thermal motion artifacts .

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